molecular formula C15H26N6O2 B6673643 N-cyclopropyl-2-hydroxy-2-[1-[(1-propan-2-yltetrazol-5-yl)methyl]piperidin-4-yl]acetamide

N-cyclopropyl-2-hydroxy-2-[1-[(1-propan-2-yltetrazol-5-yl)methyl]piperidin-4-yl]acetamide

Cat. No.: B6673643
M. Wt: 322.41 g/mol
InChI Key: NYZLQGDOMKMFGS-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-[1-[(1-propan-2-yltetrazol-5-yl)methyl]piperidin-4-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a hydroxy group, and a tetrazole ring, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-[1-[(1-propan-2-yltetrazol-5-yl)methyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O2/c1-10(2)21-13(17-18-19-21)9-20-7-5-11(6-8-20)14(22)15(23)16-12-3-4-12/h10-12,14,22H,3-9H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZLQGDOMKMFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)CN2CCC(CC2)C(C(=O)NC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-hydroxy-2-[1-[(1-propan-2-yltetrazol-5-yl)methyl]piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tetrazole ring: This step often involves the use of azide compounds and cyclization under specific conditions.

    Attachment of the cyclopropyl group: This can be done through cyclopropanation reactions using reagents like diazomethane.

    Hydroxylation: Introduction of the hydroxy group can be achieved through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-hydroxy-2-[1-[(1-propan-2-yltetrazol-5-yl)methyl]piperidin-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving tetrazole-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-[(1-propan-2-yltetrazol-5-yl)methyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. The cyclopropyl group and hydroxy group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-hydroxy-2-[1-(methyl)piperidin-4-yl]acetamide: Similar structure but lacks the tetrazole ring.

    N-cyclopropyl-2-hydroxy-2-[1-(phenyl)piperidin-4-yl]acetamide: Similar structure but has a phenyl group instead of the tetrazole ring.

Uniqueness

N-cyclopropyl-2-hydroxy-2-[1-[(1-propan-2-yltetrazol-5-yl)methyl]piperidin-4-yl]acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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